

# Physical and chemical properties of 2-Amino-3-nitronaphthalene

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## Compound of Interest

Compound Name: 3-Nitro-2-naphthylamine

Cat. No.: B077541

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## An In-Depth Technical Guide to 2-Amino-3-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-nitronaphthalene, also known as **3-nitro-2-naphthylamine**. The information is curated for professionals in research and drug development, presenting data in a structured and accessible format.

## Core Chemical and Physical Properties

2-Amino-3-nitronaphthalene is a nitroaromatic compound with the chemical formula  $C_{10}H_8N_2O_2$ . Its molecular structure consists of a naphthalene ring substituted with an amino group at the 2-position and a nitro group at the 3-position.

Table 1: Physical and Chemical Properties of 2-Amino-3-nitronaphthalene

Property	Value	Source
IUPAC Name	3-nitronaphthalen-2-amine	--INVALID-LINK--
CAS Number	13115-28-1	--INVALID-LINK--
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	--INVALID-LINK--
Molecular Weight	188.18 g/mol	--INVALID-LINK--
Melting Point	137-138 °C	--INVALID-LINK--
Boiling Point	Data not available	
Solubility	Data not available	

## Synthesis and Experimental Protocols

The primary method for the synthesis of 2-Amino-3-nitronaphthalene involves the partial reduction of 2,3-dinitronaphthalene. A key historical method was described by Hodgson and Turner in 1943.

### Synthesis from 2,3-Dinitronaphthalene

This synthesis route involves the selective reduction of one nitro group of 2,3-dinitronaphthalene.

Experimental Workflow:

Synthesis of 2-Amino-3-nitronaphthalene.

Detailed Experimental Protocol (based on Hodgson and Turner, 1943):

While the full, detailed protocol from the original publication is not readily available, the general procedure involves the following steps:

- **Preparation of the Reducing Agent:** A solution of a mild reducing agent, such as sodium disulfide, is typically prepared.
- **Reaction:** 2,3-Dinitronaphthalene is dissolved in a suitable solvent, such as methanol. The reducing agent is then added portion-wise to the solution of 2,3-dinitronaphthalene, and the

reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

- **Work-up:** After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration.
- **Purification:** The crude 2-Amino-3-nitronaphthalene is purified by recrystallization from a suitable solvent to yield the final product.

## Chemical Reactivity and Spectral Data

The chemical reactivity of 2-Amino-3-nitronaphthalene is characterized by the presence of both an amino and a nitro group on the naphthalene ring. The amino group can undergo reactions typical of aromatic amines, such as diazotization, while the nitro group can be further reduced.

At present, specific experimental spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, UV-Vis) for 2-Amino-3-nitronaphthalene are not available in publicly accessible databases. Researchers are advised to perform their own spectral analysis for compound characterization.

## Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of 2-Amino-3-nitronaphthalene are limited. However, the biological activities of related compounds, such as 2-naphthylamine and 2-nitronaphthalene, have been extensively studied and provide a basis for potential areas of investigation.

2-Naphthylamine is a known human carcinogen, primarily causing bladder cancer.<sup>[1]</sup> Its carcinogenicity is attributed to its metabolic activation in the liver to reactive intermediates that can form DNA adducts.<sup>[2]</sup> Similarly, 2-nitronaphthalene is suspected to be a carcinogen and can be metabolically reduced to 2-naphthylamine in vivo.<sup>[3][4]</sup>

Given the structural similarity, it is plausible that 2-Amino-3-nitronaphthalene could also be a substrate for metabolic activation pathways. The nitro group in aromatic compounds can undergo enzymatic reduction to form nitroso and hydroxylamine intermediates, which are often highly reactive and can interact with cellular macromolecules.<sup>[5][6]</sup>

Hypothesized Metabolic Activation Pathway:

Hypothesized metabolic activation of 2-Amino-3-nitronaphthalene.

This proposed pathway suggests that 2-Amino-3-nitronaphthalene could undergo nitroreduction, a common metabolic route for nitroaromatic compounds, leading to the formation of reactive intermediates that may have toxicological implications. Professionals in drug development should consider these potential metabolic pathways and the associated toxicities when working with this and structurally related compounds. Further experimental studies are necessary to elucidate the specific biological activities and metabolic fate of 2-Amino-3-nitronaphthalene.

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